5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol
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Overview
Description
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a thiophene ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol typically involves the reaction of thiophene derivatives with triazole precursors. One common method involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral agent, particularly against dengue virus.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antiviral agent, it targets viral polymerases, inhibiting their activity and preventing viral replication . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide
- 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct electronic and chemical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Biological Activity
5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and antiviral properties.
Chemical Synthesis
The synthesis of this compound involves several steps. Typically, it can be synthesized through the reaction of thiophene derivatives with appropriate hydrazones under acidic or basic conditions. The reaction pathway often yields a series of triazole derivatives that can be further modified for enhanced biological activity.
Structural Insights
The molecular structure of this compound features a triazole ring fused with a thiophene moiety. The coplanarity of the triazole and thiophene rings is crucial for its biological activity. The dihedral angles between these rings can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of various triazole derivatives against standard pathogenic strains. Compounds related to this compound have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate effectiveness against Gram-negative bacteria like Escherichia coli . However, these compounds generally show limited activity against fungal strains .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
---|---|---|---|
This compound | Significant | Moderate | Inactive |
Related Triazole Derivative A | Significant | Weak | Inactive |
Related Triazole Derivative B | Moderate | Significant | Inactive |
Antiviral Activity
In addition to antimicrobial properties, compounds derived from the thiophene and triazole framework have been investigated for their antiviral activities. Notably, some analogues have demonstrated efficacy as non-nucleoside inhibitors of dengue virus polymerase. These compounds were shown to exhibit submicromolar activity against all four dengue virus serotypes in vitro . The mechanism involves inhibition of viral replication by targeting the NS5 RdRp enzyme.
Table 2: Antiviral Efficacy Against Dengue Virus
Compound | IC50 (µM) | Virus Serotype |
---|---|---|
This compound | <1 | All serotypes |
Related Oxadiazole Derivative A | 0.5 | Serotype 1 |
Related Oxadiazole Derivative B | 0.8 | Serotype 3 |
Case Studies
Several case studies highlight the potential applications of this compound in medicinal chemistry:
- Antimicrobial Screening : In a study involving a series of synthesized triazoles, compounds structurally similar to this compound were tested against various bacterial strains. Results indicated that modifications to the thiophene group significantly enhanced antibacterial activity .
- Dengue Virus Inhibition : Another study focused on the antiviral properties of triazoles against dengue virus. The results demonstrated that specific substitutions on the thiophene ring could lead to improved inhibition rates against viral replication .
Properties
IUPAC Name |
5-[(E)-2-thiophen-2-ylethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-9-7(10-11-8)4-3-6-2-1-5-13-6/h1-5H,(H2,9,10,11,12)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJRVSLDYPQLLA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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